1,4-dioxane-2-carboxylic Acid

Overview

Description

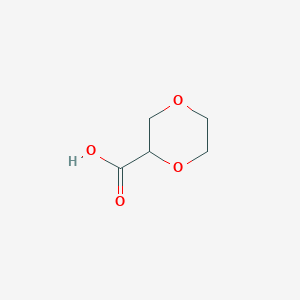

1,4-Dioxane-2-carboxylic acid is an organic compound with the molecular formula C5H8O4. It is a derivative of dioxane, a heterocyclic organic compound classified as an ether. This compound is known for its unique structure, which includes a six-membered ring with two oxygen atoms at positions 1 and 4, and a carboxylic acid group at position 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxane-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Meldrum’s acid with acyl chlorides in the presence of dichloromethane (DCM) as a solvent . The reaction typically requires a catalyst and specific temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxanone, while reduction can produce alcohol derivatives .

Scientific Research Applications

Polymer Synthesis

1,4-Dioxane-2-carboxylic acid is primarily used as a precursor in the synthesis of biodegradable polymers. It can undergo polymerization reactions to form polyesters and polyamides, which are gaining attention due to their environmental benefits.

- Case Study : A patent describes a process for preparing 1,4-dioxane-2,5-diones from α-hydroxy acids, which can subsequently be used to create degradable polymers. The study emphasizes the efficiency of using fixed-bed catalyst systems for this transformation, yielding high optical purity in the final products .

Medicinal Chemistry

The compound's structure allows it to serve as a building block for various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects.

- Research Findings : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, modifications to the dioxane ring have led to compounds that can inhibit specific enzymes involved in inflammatory pathways .

Environmental Remediation

Due to its chemical stability and reactivity, this compound has been explored for use in environmental remediation processes.

- Case Study : In a series of remediation efforts involving contaminated groundwater, treatment systems utilizing 1,4-dioxane derivatives demonstrated effective degradation of pollutants. These systems were installed at residential properties affected by industrial contamination .

Toxicological Profile

While discussing the applications of this compound, it is crucial to consider its safety profile. The compound has been associated with toxicity at high concentrations.

Table 2: Toxicological Effects

| Effect | Description |

|---|---|

| Acute Toxicity | Can cause liver damage and necrosis |

| Chronic Exposure Risks | Linked to kidney and liver lesions |

| Regulatory Status | Classified as a Priority Existing Chemical |

Exposure studies indicate that high levels can lead to serious health issues, including liver necrosis and kidney failure . Therefore, handling protocols must be strictly adhered to in laboratory and industrial settings.

Mechanism of Action

The mechanism of action of 1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo metabolic transformations mediated by enzymes such as CYP2E1, leading to the formation of reactive intermediates that can exert cytotoxic effects . The compound’s effects on cellular processes and pathways are still under investigation, with studies focusing on its potential genotoxicity and oxidative stress induction .

Comparison with Similar Compounds

1,4-Dioxane-2-carboxylic acid can be compared with other similar compounds, such as:

1,4-Dioxane: A simpler ether with a similar ring structure but lacking the carboxylic acid group.

Meldrum’s Acid: A related compound used in organic synthesis with a different functional group arrangement.

2,5-Furandicarboxylic Acid: Another carboxylic acid derivative with a different ring structure and chemical properties.

Biological Activity

1,4-Dioxane-2-carboxylic acid (C5H8O4) is an organic compound with significant biological activity, particularly in biochemical interactions and metabolic processes. This article delves into its mechanisms of action, cellular effects, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a six-membered dioxane ring with two oxygen atoms at positions 1 and 4, and a carboxylic acid group at position 2. Its unique structure allows it to participate in various biochemical reactions and interactions with enzymes and proteins.

Target of Action

The compound interacts with several biological targets, including:

- Enzymes : It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates.

- Proteins : It can form complexes with proteins, influencing their activity and function.

Mode of Action

Upon metabolic activation, this compound undergoes hydroxylation by monooxygenases. This reaction produces intermediates like 2-hydroxyethoxyacetate, which are involved in detoxification pathways.

Biochemical Pathways

The compound is implicated in several metabolic pathways:

- Hydroxylation leading to oxidative metabolism.

- Participation in the glyoxylate cycle and tricarboxylic acid cycle.

Pharmacokinetics

This compound exhibits rapid absorption following inhalation or oral exposure. Its pharmacokinetic profile indicates significant bioavailability, which may lead to both therapeutic effects and potential toxicity at higher doses.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It influences signaling pathways that regulate gene expression.

- Metabolic Impact : At lower doses, it may have minimal effects; however, higher concentrations can lead to oxidative stress and cellular damage.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Induction of toxic effects such as enzyme inhibition and disruption of metabolic pathways.

Study 1: Metabolic Effects in Diabetic Models

A study evaluated the effects of dioxane derivatives on metabolic disorders in KK-A(y) type 2 diabetic mice. The results showed that specific derivatives significantly reduced plasma triglycerides while increasing HDL cholesterol levels. This suggests a potential therapeutic role for compounds related to this compound in managing metabolic diseases .

Study 2: Enzyme Interaction Analysis

Another investigation focused on the enzyme interactions of 1,4-dioxane derivatives. The study found that these compounds could modulate the activity of PPAR (Peroxisome Proliferator-Activated Receptor) subtypes, indicating their relevance in lipid metabolism and potential applications in treating dyslipidemia .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Dioxane | Ether | Solvent properties; minimal biological activity |

| Meldrum’s Acid | Carboxylic Acid | Used in organic synthesis; limited biological studies |

| 2,5-Furandicarboxylic Acid | Carboxylic Acid | Potential applications in bioplastics; some bioactivity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-dioxane-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure this compound derivatives can be achieved via (4+2)-cycloaddition reactions in micellar systems, as demonstrated by Braun et al. (2002). Using surfactants to form micelles enhances reaction stereoselectivity and yield. For example, sodium dodecyl sulfate (SDS) micelles can stabilize transition states, favoring specific enantiomers. Post-synthesis, chiral HPLC or polarimetry should be employed to verify enantiomeric purity .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : 189 g/L in water at 25°C (experimental).

- Thermal stability : Melting point 83.5–85°C (in CCl₄), boiling point 288.5±35.0°C (predicted).

- Density : 1.310±0.06 g/cm³ at 20°C.

Techniques like NMR (for structural confirmation), differential scanning calorimetry (DSC, for thermal analysis), and X-ray crystallography (for solid-state conformation) are recommended. Computational tools like ACD/Labs software can predict physicochemical parameters .

Q. What analytical techniques are recommended for detecting trace impurities in this compound samples?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for detecting impurities at ppm levels. Gas chromatography (GC) with flame ionization detection (FID) can quantify residual solvents. Cross-validate results using EPA-recommended protocols for data quality assurance, such as spiking samples with internal standards .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on the reactivity of this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in computational models. To address this:

- Perform density functional theory (DFT) calculations with implicit solvent models (e.g., COSMO-RS) to account for solvation.

- Validate predictions with kinetic studies (e.g., UV-Vis spectroscopy for reaction rates) and substituent effects analysis.

Cross-referencing with EPA’s systematic review frameworks ensures robust data interpretation .

Q. How does stereochemistry influence the intermolecular interactions of this compound in liquid crystalline phases?

- Methodological Answer : The (R)-enantiomer exhibits distinct packing behaviors due to hydrogen bonding between carboxylic groups and dipole interactions from the dioxane ring. Techniques include:

- Polarized optical microscopy to observe phase transitions.

- Small-angle X-ray scattering (SAXS) to analyze lattice parameters.

Comparative studies of racemic vs. enantiopure samples reveal chirality-driven self-assembly, as shown in esters of this compound .

Q. How can structure-activity relationship (SAR) models predict the environmental fate of this compound?

- Methodological Answer : Use the EPA’s fate and transport framework:

- Biodegradation : Apply SAR models (e.g., BIOWIN) to estimate half-lives based on the carboxylic acid group’s electron-withdrawing effects.

- Aquatic toxicity : Compare with analogs like cyclohexanecarboxylic acid (log Kow = 1.3) to predict bioaccumulation.

Experimental validation via OECD 301F ready biodegradability tests is critical .

Properties

IUPAC Name |

1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50411768, DTXSID00901487 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-41-0 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.